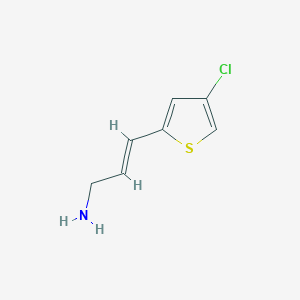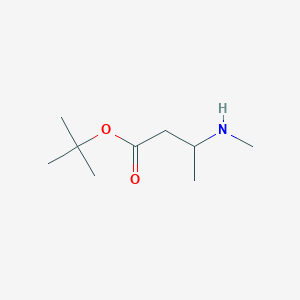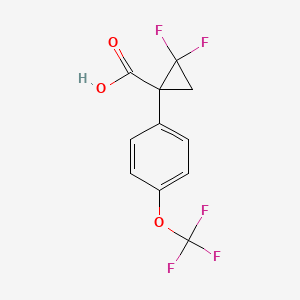
22-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid: is a fluorinated organic compound known for its unique structural properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a compound of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of a cyclopropane ring formation reaction, such as the Simmons-Smith reaction, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications. The presence of fluorine atoms can enhance the compound’s interaction with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: The compound’s stability and reactivity make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and reduced toxicity, making them attractive for medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications in harsh environments .
Wirkmechanismus
The mechanism by which 2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
- 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid
- 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, 2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibits unique properties due to the presence of both cyclopropane and carboxylic acid functional groups. This combination imparts significant chemical stability and reactivity, making it more versatile in synthetic applications. Additionally, the multiple fluorine atoms enhance its binding affinity and metabolic stability, distinguishing it from other fluorinated compounds .
Eigenschaften
Molekularformel |
C11H7F5O3 |
|---|---|
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H7F5O3/c12-10(13)5-9(10,8(17)18)6-1-3-7(4-2-6)19-11(14,15)16/h1-4H,5H2,(H,17,18) |
InChI-Schlüssel |
CCFGYKUWJUXGIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
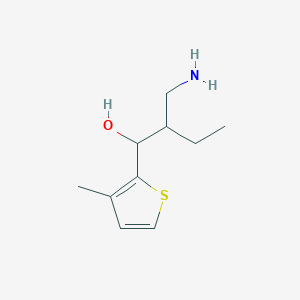
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
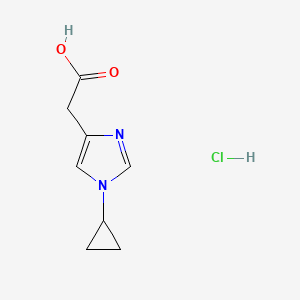
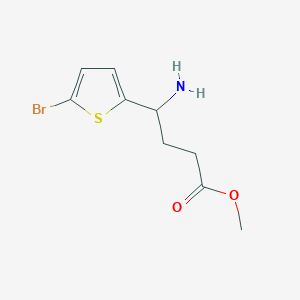
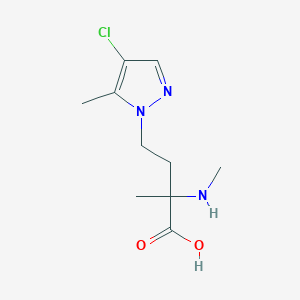
![1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13543150.png)

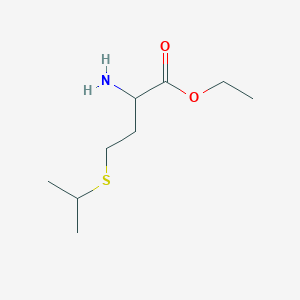
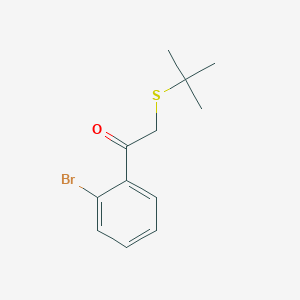
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)
